Glycidyl

Descripción general

Descripción

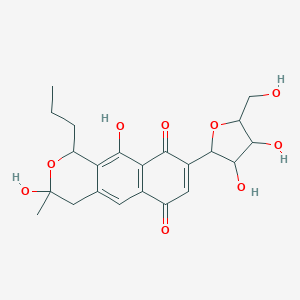

Glycidol is an organic compound that contains both epoxide and alcohol functional groups . Being bifunctional, it has a variety of industrial uses . The compound is a slightly viscous liquid that is slightly unstable and is not often encountered in pure form .

Synthesis Analysis

Glycidol is prepared by the epoxidation of allyl alcohol . Glycidyl methacrylate was synthesized by enzymatic transesterification of (meth)acrylate vinyl ester with glycidol in Sponge Like Ionic Liquids (SLILs) as the reaction medium .Molecular Structure Analysis

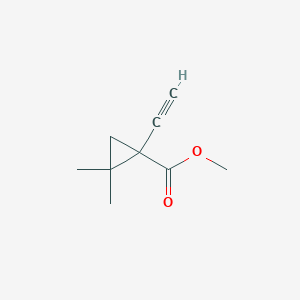

Glycidol has a chemical formula of C3H6O2 . It contains both epoxide and alcohol functional groups .Chemical Reactions Analysis

Post-polymerisation modification of poly (glycidyl methacrylate) (PGMA) through the nucleophilic ring opening reactions of the pendent epoxide groups allows for the installation of a variety of functionalities onto the reactive scaffold . The primary modification processes involve amine-epoxy, thiol–epoxy, azide-epoxy, acid-epoxy, and hydrolysis reactions .Physical And Chemical Properties Analysis

Glycidol is a slightly viscous liquid . It has a density of 1.1143 g/cm^3 , a melting point of -54 °C, and a boiling point of 167 °C . It is miscible in water .Aplicaciones Científicas De Investigación

Synthesis of Highly Porous Monoliths

Glycidyl methacrylate is used in the synthesis of highly porous monoliths. These monoliths are created using redox-initiated polymerization in the external (oil) phase of a high internal phase emulsion (HIPE). The resulting GMA polyHIPEs have an open-cell, highly interconnected porous structure .

Functionalization for Chromatography Applications

The surfaces of the pores of these monoliths can be functionalized with different multifunctional diamines for chromatography applications. This functionalization process can be monitored using FTIR spectroscopy and nitrogen content analysis .

Separation of Proteins

GMA-based polyHIPEs have been used for the separation of proteins. This is due to their tunable morphological properties and the possible functionalization by opening the epoxy ring .

Immobilization of Enzymes

GMA-based polyHIPEs have also been used for the immobilization of enzymes. This is achieved by reaction with surface epoxy groups .

Removal of Heavy Metals

Another application of GMA-based polyHIPEs is in the removal of heavy metals. This is made possible due to the functionalization of the epoxy ring .

Preparation of Porous Functionalized Microspheres

A one-step swelling and polymerization technique is used in the synthesis of porous glycidyl methacrylate (GMA) and ethylene glycol dimethacrylate (EGDMA) monodisperse polymeric microspheres. These microspheres can undergo post-polymerization chemical modifications, enabling their use in various applications .

Use as Column Packing Materials

The copolymers obtained from the equimolar monomers mixture modified in the above way were applied as the column packing materials and tested in the reverse-phase HPLC (High-Performance Liquid Chromatography) .

Preparation of Magnetic Microspheres

Glycidyl methacrylate has been used in the preparation of magnetic microspheres through dispersion polymerization .

Mecanismo De Acción

Target of Action

Glycidyl, or more specifically its derivatives like glycidyl methacrylate (GMA), primarily targets various biochemical entities through its epoxide group . The epoxide group in glycidyl can react with a variety of nucleophiles, including amines, thiols, azides, and acids . This allows glycidyl to form covalent bonds with these entities, leading to a wide range of functionalities .

Mode of Action

Glycidyl interacts with its targets through a process known as nucleophilic ring-opening reactions . This involves the breaking of the three-membered epoxide ring in glycidyl by a nucleophile, such as an amine or a thiol . The nucleophile attacks the less substituted carbon of the epoxide ring, leading to the opening of the ring and the formation of a new covalent bond .

Biochemical Pathways

The exact biochemical pathways affected by glycidyl can vary depending on the specific targets and the environment. It’s important to note that glycidyl and its derivatives have been used in the synthesis of polymers . These polymers can then be used in various applications, including the delivery of siRNA for gene silencing , indicating that glycidyl can potentially influence genetic expression pathways.

Pharmacokinetics

It’s known that glycidyl and its derivatives can be used to create polymers with improved biocompatibility and reduced non-specific protein absorption . This suggests that glycidyl-based compounds may have favorable ADME properties for certain applications, such as drug delivery.

Result of Action

The molecular and cellular effects of glycidyl’s action can vary depending on the specific targets and the environment. For instance, glycidyl methacrylate-based carriers have been shown to achieve a knockdown of target gene expressions exceeding 80% in HeLa cells . This indicates that glycidyl can have significant effects at the molecular and cellular levels, particularly in the context of gene expression.

Action Environment

The action, efficacy, and stability of glycidyl can be influenced by various environmental factors. For example, the reaction conditions, such as temperature, time, and the concentration of the initiator, catalyst, and glycidyl, can affect the grafting rate and degree of substitution in the synthesis of glycidyl-based polymers . Furthermore, the lipase activity, which can be influenced by the amount of lipids in the diet, may affect the internal exposure to glycidol released from its esters .

Safety and Hazards

Glycidol is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract . Exposure to glycidol may also cause central nervous system depression, followed by central nervous system stimulation . It is listed as an IARC Group 2A Agent, meaning that it is "probably carcinogenic to humans" .

Direcciones Futuras

Propiedades

IUPAC Name |

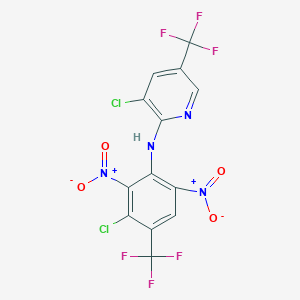

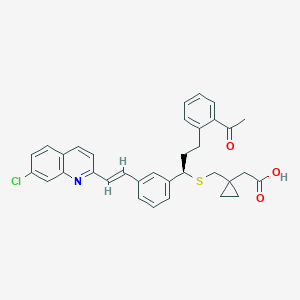

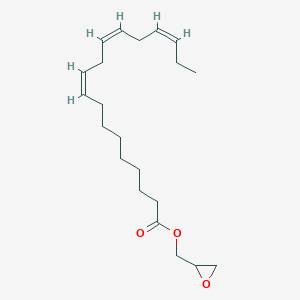

oxiran-2-ylmethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h3-4,6-7,9-10,20H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFJJNBUMXQSMU-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635227 | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycidyl | |

CAS RN |

51554-07-5 | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.